molecular formula C9H6Cl3N5 B194319 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine CAS No. 77668-56-5

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine

Cat. No. B194319
CAS RN: 77668-56-5
M. Wt: 290.5 g/mol
InChI Key: KWYJAWJSLDHFCF-UHFFFAOYSA-N
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Patent
US04602017

Procedure details

A solution of 2,3,5-trichlorobenzoyl cyanide (38.5 g, 0.16M) in dimethylsulphoxide (80 ml) was added dropwise to a stirred suspension of aminoguanidine bicarbonate (65.76 g, 0.32M) which had been treated with 8N aqueous nitric acid (560 ml). The mixture was stirred for 3 hours and then was left to stand at room temperature for 21 days. The solid was filtered off, washed with water (2×100 ml) and dried in vacuo. A suspension of the dried solid in a 10% solution of potassium hydroxide pellets in methanol (320 ml) was heated to reflux for 1 hour, the mixture was cooled and evaporated down in vacuo. The residue was treated with ice/water (200 ml), the resultant solid was filtered off and dried in vacuo. This dried solid was put on top of a dry column (25 mm diameter, 200 g of MFC silica gel) and eluted with a solution of ethyl acetate/methanol/acetic acid (90:2.5:2.5). Fractions 50 to 80 (900 drops per fraction) were collected, combined and evaporated down in vacuo. The resultant solid was recrystallised from ispropanol to give 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4 -triazine. Yield 0.77 g (1.6%), m.p. 232°-235° C. (uncorrected).
Name
2,3,5-trichlorobenzoyl cyanide
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
65.76 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([Cl:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([C:6]#[N:7])=O.C(=O)(O)O.[NH2:18][NH:19][C:20]([NH2:22])=[NH:21].[N+]([O-])(O)=O>CS(C)=O>[NH2:21][C:20]1[N:19]=[N:18][C:4]([C:3]2[CH:8]=[C:9]([Cl:13])[CH:10]=[C:11]([Cl:12])[C:2]=2[Cl:1])=[C:6]([NH2:7])[N:22]=1 |f:1.2|

Inputs

Step One
Name
2,3,5-trichlorobenzoyl cyanide
Quantity
38.5 g
Type
reactant
Smiles
ClC1=C(C(=O)C#N)C=C(C=C1Cl)Cl
Name
Quantity
65.76 g
Type
reactant
Smiles
C(O)(O)=O.NNC(=N)N
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
560 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was left
WAIT
Type
WAIT
Details
to stand at room temperature for 21 days
Duration
21 d
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
ADDITION
Type
ADDITION
Details
A suspension of the dried solid in a 10% solution of potassium hydroxide pellets in methanol (320 ml)
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with ice/water (200 ml)
FILTRATION
Type
FILTRATION
Details
the resultant solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo
WASH
Type
WASH
Details
eluted with a solution of ethyl acetate/methanol/acetic acid (90:2.5:2.5)
CUSTOM
Type
CUSTOM
Details
Fractions 50 to 80 (900 drops per fraction) were collected
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant solid was recrystallised from ispropanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1N=NC(=C(N1)N)C1=C(C(=CC(=C1)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.